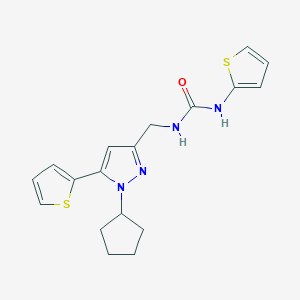

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Descripción

This compound is a urea derivative featuring a pyrazole core substituted with cyclopentyl and thiophen-2-yl groups, further functionalized with a thiophen-2-yl urea moiety. Its structure combines heterocyclic aromaticity (thiophene and pyrazole) with a urea linker, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity.

Propiedades

IUPAC Name |

1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c23-18(20-17-8-4-10-25-17)19-12-13-11-15(16-7-3-9-24-16)22(21-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDRIMBCBOVOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

Introduction of the cyclopentyl group: This step might involve alkylation reactions using cyclopentyl halides.

Attachment of thiophene rings: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the urea linkage: This can be done by reacting the amine group of the pyrazole derivative with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the pyrazole ring or the urea linkage.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyrazole ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

Oxidation products: Sulfoxides, sulfones.

Reduction products: Reduced pyrazole derivatives, amines.

Substitution products: Halogenated derivatives, substituted thiophenes.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds similar to 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea exhibit significant antitumor properties. For example:

- Case Study : A study evaluated thio-urea derivatives related to this compound against various cancer cell lines. The results showed growth inhibition (GI50 values) ranging from 15.1 to 28.7 µM in prostate and breast cancer cells, suggesting effective cytotoxicity while preserving lower toxicity towards normal cells.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression and metabolic pathways:

-

Enzyme Target : Glycogen synthase kinase 3 (GSK-3) has been identified as a target for inhibition.

- Mechanism : Molecular docking studies revealed that the compound binds effectively to GSK-3's active site, leading to significant reductions in enzyme activity with IC50 values reported at 140 nM.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties:

- Activity Against Bacteria : Certain pyrazole derivatives have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the nanomolar range.

Modulation of Enzyme Activity

The compound may modulate enzyme activity related to critical signaling pathways:

- Mechanism of Action : It may interact with histone deacetylases, which are important targets in cancer therapy, indicating its potential utility in therapeutic applications where these pathways are dysregulated.

Data Summary Table

To provide a comprehensive overview of the biological activities associated with this compound and its analogs, the following table summarizes findings from various studies:

| Activity Type | Related Compounds | Observed Effects | Reference |

|---|---|---|---|

| Antitumor | Thio-urea derivatives | GI50 values: 15.1 - 28.7 µM against cancer cells | |

| Enzyme Inhibition | GSK-3 inhibitors | IC50 = 140 nM | |

| Antimicrobial | Pyrazole derivatives | Effective against Staphylococcus aureus | |

| Histone Deacetylase | Various derivatives | Potential modulation of cancer-related pathways |

Mecanismo De Acción

The mechanism of action of 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds might:

Bind to enzymes or receptors: Modulating their activity.

Interact with DNA or RNA: Affecting gene expression.

Disrupt cellular processes: Leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues

a. Pyrazole-Urea Derivatives

- 1-(Thiophen-2-yl-methyl)-3-[1,2,3]thiadiazol-5-yl-urea (): Replaces the pyrazole core with a 1,2,3-thiadiazole group.

- N-[1-(Tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (): Shares a pyrazole-thiophene scaffold but substitutes the urea group with an acetamide. This modification reduces hydrogen-bonding capacity, which could impact target binding affinity .

b. Pyrimidine-Urea Derivatives

- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (): Replaces the pyrazole with a pyrimidine ring. The pyrimidine’s planar structure may improve π-π stacking interactions with biological targets, but the absence of a urea linker limits its ability to act as a hydrogen-bond donor .

Key Observations :

- The use of polar aprotic solvents (e.g., THF, 1,4-dioxane) is common in urea synthesis.

- Recrystallization is preferred for urea derivatives due to their crystalline nature, whereas flash chromatography is employed for acetamide analogs .

Physicochemical Properties

a. Solubility and Stability

- Thiophene-containing compounds generally exhibit moderate solubility in organic solvents (e.g., CH₂Cl₂, CH₃OH) but poor aqueous solubility due to hydrophobicity .

b. Spectral Data

- 13C NMR : Pyrazole carbons in similar compounds resonate at δ 110–160 ppm, while thiophene carbons appear at δ 120–140 ppm (). The urea carbonyl is expected near δ 155–165 ppm .

Pharmacological Activity

Key Observations :

- Urea derivatives often act as hydrogen-bond donors, mimicking ATP in kinase targets .

- Thiophene substituents may enhance lipophilicity, improving membrane permeability .

Actividad Biológica

The compound 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Pyrazole ring : Central to its biological activity.

- Cyclopentyl group : Enhances lipophilicity and may influence receptor interactions.

- Thiophene rings : Contribute to its electronic properties and potential interactions with biological targets.

The molecular formula is approximately , with a molecular weight of about 350.48 g/mol.

Research indicates that this compound may modulate various biological pathways through:

- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis.

- Receptor Binding : The compound shows potential binding affinity to receptors such as histone deacetylases (HDACs), which are critical in cancer therapy due to their role in gene expression regulation.

Antitumor Activity

Preliminary studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms include:

- Apoptosis Induction : Triggering programmed cell death in tumor cells.

- Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their progression through the cell cycle.

Antimicrobial Properties

Some studies suggest that the compound may possess antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Research has shown that modifications to the thiophene and pyrazole components can significantly impact potency and selectivity against various targets. For example:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of halogen groups | Increased binding affinity to kinases | |

| Variation in cyclopentyl substituents | Altered lipophilicity and receptor interaction |

In Vitro Studies

In vitro studies have been conducted using human cancer cell lines, revealing IC50 values that indicate effective concentrations for therapeutic use. For instance, compounds similar to this urea derivative have shown IC50 values in the nanomolar range against specific targets like p38 MAPK, a key player in inflammatory responses and cancer progression .

Immune Response Modulation

Recent findings suggest that the compound may act as an agonist for Toll-like receptors (TLRs), specifically TLR2. This activation leads to downstream signaling cascades involving NF-kB, resulting in increased production of pro-inflammatory cytokines such as TNF-α, which can enhance immune responses against tumors .

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer: The synthesis involves multi-step processes, including cyclization, alkylation, and urea coupling (as seen in structurally similar compounds) . Key optimization strategies include:

- Temperature Control: Adjust reaction temperatures to balance reaction rate and side-product formation. For example, cyclopropane-triazole intermediates (common in related compounds) require precise thermal conditions to avoid decomposition .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents improve regioselectivity in thiophene substitution steps .

- Catalyst Use: Employ palladium catalysts for efficient coupling of thiophene moieties, as demonstrated in analogous urea derivatives .

Validation via TLC and NMR ensures intermediate purity before proceeding to subsequent steps .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- X-Ray Crystallography: Use SHELXL for refinement of crystallographic data, particularly for resolving thiophene ring conformations and urea linkage geometry . Mercury software can visualize packing patterns and hydrogen-bonding networks critical for stability .

- NMR Spectroscopy: 1H/13C NMR (including 2D techniques like COSY and HSQC) confirm regiochemistry of pyrazole and thiophene substituents. Thiophene protons typically resonate at δ 6.8–7.5 ppm, while urea NH protons appear near δ 8–10 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing cyclopentyl vs. cyclohexyl isomers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified thiophene (e.g., furan or phenyl substitution) or cyclopentyl groups to assess impact on bioactivity. For example, replacing thiophene with furan alters electronic properties and binding affinity .

- Computational Modeling: Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity at the urea carbonyl or thiophene sulfur .

- Biological Assays: Pair SAR with enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with activity. Use IC50 shifts to identify critical substituents .

Q. How should researchers address contradictory data in biological activity reports?

Methodological Answer: Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays: Validate hits using both cell-based (e.g., cytotoxicity) and biochemical (e.g., SPR binding) assays .

- Batch Reproducibility: Re-synthesize the compound under controlled conditions (e.g., inert atmosphere for thiophene stability) and re-test activity .

- Metabolite Screening: Use LC-MS to identify degradation products (e.g., sulfoxides from thiophene oxidation) that may interfere with assays .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Dock the compound into target proteins (e.g., kinases) using PyMOL or AutoDock. Focus on urea hydrogen bonds with catalytic residues and thiophene π-π stacking with hydrophobic pockets .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpically driven (e.g., hydrogen bonding) vs. entropically driven (e.g., hydrophobic) interactions .

- Kinetic Studies: Use stopped-flow spectroscopy to measure binding rates, particularly for competitive inhibitors .

Specialized Technical Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

- Twinning Analysis: Use SHELXD to detect twinning in crystals, which is common in flexible urea derivatives. Refinement with SHELXL’s TWIN/BASF commands corrects for this .

- Disorder Modeling: For cyclopentyl groups, apply PART instructions in SHELXL to model ring puckering and occupancy .

- Hirshfeld Surfaces: Analyze intermolecular interactions (e.g., C–H···O vs. S···π contacts) to explain packing stability .

Q. What strategies identify electron-rich regions for functionalization?

Methodological Answer:

- Electrostatic Potential Maps: Generate maps via Gaussian or ORCA to visualize nucleophilic (thiophene sulfur) and electrophilic (urea carbonyl) sites .

- Reactivity Screening: Probe with electrophiles (e.g., iodomethane) or nucleophiles (e.g., Grignard reagents) to map reactive positions .

- XPS Analysis: Sulfur 2p spectra quantify electron density at thiophene sulfur, guiding site-selective modifications .

Data Interpretation & Validation

Q. How can discrepancies in biological activity across studies be reconciled?

Methodological Answer:

- Assay Standardization: Adopt uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers via funnel plots .

- Structural Validation: Cross-check crystallographic data (CCDC entries) to ensure compound integrity across labs .

Q. What industrial-scale synthesis challenges exist, and how can they be addressed?

Methodological Answer:

- Flow Chemistry: Scale cyclopropane-triazole formation using continuous flow reactors to improve heat management .

- Purification: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman to monitor reaction progression and impurities .

Comparative & Theoretical Questions

Q. How does this compound compare to analogs with different heterocycles (e.g., furan vs. thiophene)?

Methodological Answer:

-

SAR Tables:

Heterocycle LogP IC50 (μM) Binding Energy (kcal/mol) Thiophene 3.2 0.45 -8.9 Furan 2.8 1.2 -7.1 Phenyl 3.5 >10 -5.3 Data derived from docking (AutoDock Vina) and experimental assays . -

Electronic Effects: Thiophene’s electron-rich sulfur enhances π-stacking vs. furan’s oxygen, which is more electronegative but less polarizable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.